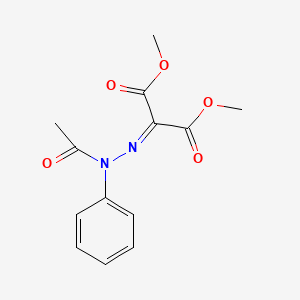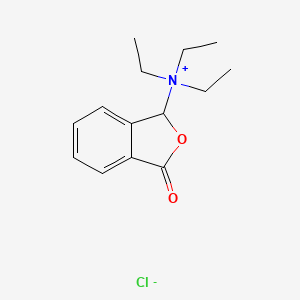![molecular formula C19H14N4O4S B14353261 6-Amino-4-oxo-3-[2-(quinolin-8-yl)hydrazinylidene]-3,4-dihydronaphthalene-2-sulfonic acid CAS No. 93233-09-1](/img/structure/B14353261.png)
6-Amino-4-oxo-3-[2-(quinolin-8-yl)hydrazinylidene]-3,4-dihydronaphthalene-2-sulfonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Amino-4-oxo-3-[2-(quinolin-8-yl)hydrazinylidene]-3,4-dihydronaphthalene-2-sulfonic acid is a complex organic compound that features a unique structure combining naphthalene, quinoline, and sulfonic acid moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-4-oxo-3-[2-(quinolin-8-yl)hydrazinylidene]-3,4-dihydronaphthalene-2-sulfonic acid typically involves multi-step organic reactions. One common approach is to start with the naphthalene derivative and introduce the sulfonic acid group through sulfonation. The quinoline moiety can be introduced via a condensation reaction with an appropriate hydrazine derivative. The final steps often involve oxidation and purification to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and minimize by-products. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. Scale-up processes would also need to consider the cost-effectiveness and environmental impact of the synthesis.
化学反応の分析
Types of Reactions
6-Amino-4-oxo-3-[2-(quinolin-8-yl)hydrazinylidene]-3,4-dihydronaphthalene-2-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated compounds.
科学的研究の応用
6-Amino-4-oxo-3-[2-(quinolin-8-yl)hydrazinylidene]-3,4-dihydronaphthalene-2-sulfonic acid has several scientific research applications:
Chemistry: The compound can be used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound can be used to study enzyme interactions and cellular processes due to its potential bioactivity.
Industry: In industrial applications, the compound can be used in the development of dyes, pigments, and other materials due to its chromophoric properties.
作用機序
The mechanism by which 6-Amino-4-oxo-3-[2-(quinolin-8-yl)hydrazinylidene]-3,4-dihydronaphthalene-2-sulfonic acid exerts its effects is likely related to its ability to interact with specific molecular targets. The quinoline moiety, for example, is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The sulfonic acid group can enhance the compound’s solubility and facilitate interactions with biological molecules.
類似化合物との比較
Similar Compounds
Quinoline derivatives: Compounds like 4-hydroxy-2-quinolones share structural similarities and are known for their biological activities.
Naphthalene derivatives: Compounds with naphthalene backbones, such as naphthalene sulfonic acids, are used in various industrial applications.
Uniqueness
What sets 6-Amino-4-oxo-3-[2-(quinolin-8-yl)hydrazinylidene]-3,4-dihydronaphthalene-2-sulfonic acid apart is its combination of these structural elements, which can confer unique properties and potential applications. The presence of both quinoline and naphthalene moieties, along with the sulfonic acid group, makes it a versatile compound for research and industrial use.
特性
| 93233-09-1 | |
分子式 |
C19H14N4O4S |
分子量 |
394.4 g/mol |
IUPAC名 |
6-amino-4-hydroxy-3-(quinolin-8-yldiazenyl)naphthalene-2-sulfonic acid |
InChI |
InChI=1S/C19H14N4O4S/c20-13-7-6-12-9-16(28(25,26)27)18(19(24)14(12)10-13)23-22-15-5-1-3-11-4-2-8-21-17(11)15/h1-10,24H,20H2,(H,25,26,27) |
InChIキー |
FUSRRCACJPFBJF-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C(=C1)N=NC3=C(C=C4C=CC(=CC4=C3O)N)S(=O)(=O)O)N=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,2'-Spirobi[1,3-benzodioxole], 4,4',7,7'-tetrakis(1,1-dimethylethyl)-](/img/structure/B14353183.png)
![3-[4-(Carboxymethoxy)phenyl]prop-2-enoic acid](/img/no-structure.png)

![3-Phenyl-3a,5,6,6a-tetrahydrothieno[2,3-d][1,2]oxazole](/img/structure/B14353207.png)



![5-[2-(Methylamino)ethoxy]-7H-benzo[C]fluoren-7-OL](/img/structure/B14353254.png)
